molecular formula C20H22N2O2 B11789032 Ethyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate

Ethyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B11789032
M. Wt: 322.4 g/mol
InChI Key: AMVFMXPOKMJZSQ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate (CAS 1416345-54-4) is a high-purity chemical reagent with a molecular formula of C20H22N2O2 and a molecular weight of 322.40 g/mol . This compound is built on the 1H-benzo[d]imidazole scaffold, a privileged structure in medicinal chemistry known for its versatile biological activities and its resemblance to naturally occurring nucleotides, which allows it to interact effectively with biopolymers in living systems . This specific derivative is of significant interest in antimicrobial research. Benzimidazole compounds have demonstrated potent activity against a range of challenging pathogens, including Staphylococcus aureus (including MRSA strains), Mycobacterium smegmatis , and the fungus Candida albicans . Some closely related 2,5,6-trisubstituted benzimidazoles exhibit antitubercular activity by targeting the bacterial cell division protein FtsZ . Furthermore, molecular docking studies suggest that substituted benzimidazoles can act as inhibitors of essential bacterial enzymes like pyruvate kinase and (p)ppGpp synthetase/hydrolase (RelSeq), which are implicated in bacterial persistence and antibiotic resistance . Several benzimidazole derivatives have also shown promising antibiofilm activity, capable of inhibiting biofilm formation and eradicating cells within mature biofilms . Beyond antimicrobial applications, the benzimidazole core is a prominent pharmacophore in anticancer research. Various hybrids, such as those incorporating pyrazole or quinazoline moieties, have shown potent growth inhibitory effects (IC50 values in the low micromolar range) against human tumor cell lines, including lung (A549), breast (MCF-7), cervical (HeLa), colon, and prostate cancers . The presence of the ester functional group (-COOEt) in this molecule provides a versatile handle for further synthetic modification and derivatization, making it a valuable building block for developing new chemical entities in drug discovery programs . This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications for humans or animals.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

ethyl 2-(4-tert-butylphenyl)-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C20H22N2O2/c1-5-24-19(23)14-8-11-16-17(12-14)22-18(21-16)13-6-9-15(10-7-13)20(2,3)4/h6-12H,5H2,1-4H3,(H,21,22)

InChI Key

AMVFMXPOKMJZSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Preparation Methods

Condensation of Diamines with Carbonyl Derivatives

The benzimidazole scaffold is classically synthesized via acid-catalyzed condensation of o-phenylenediamine derivatives with carbonyl compounds. For ethyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate, this involves reacting ethyl 3,4-diaminobenzoate with 4-(tert-butyl)benzaldehyde under dehydrating conditions. The reaction proceeds through Schiff base formation, followed by cyclization to yield the target compound.

Key conditions include:

  • Solvent : Ethanol or methanol, which stabilize intermediates while facilitating reflux.

  • Acid Catalyst : Concentrated HCl (2–3 equiv.) at 80–100°C for 6–12 hours.

  • Yield : 60–75% after recrystallization from ethanol/water.

Stobbe Condensation for Intermediate Synthesis

An alternative route employs Stobbe condensation to generate α,β-unsaturated esters, which are subsequently cyclized. For example, (E)-4-(1-benzyl-2-(tert-butyl)-1H-imidazole-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid (Example 4-3 in WO2015005615A1) is synthesized using potassium tert-butoxide in ethanol at 50–55°C. While this method initially targets N-benzyl-protected intermediates, deprotection via hydrogenation or acidolysis could yield the free benzimidazole.

Stepwise Synthesis and Optimization

Step 1: Preparation of Ethyl 3,4-Diaminobenzoate

Ethyl 3,4-diaminobenzoate serves as the critical diamine precursor. It is synthesized by:

  • Nitration of ethyl 4-aminobenzoate to introduce a nitro group at position 3.

  • Catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group to an amine.

Reaction Conditions :

  • Nitration: HNO₃/H₂SO₄ at 0–5°C, yielding ethyl 3-nitro-4-aminobenzoate (85–90% purity).

  • Reduction: 10% Pd/C in ethanol under 50 psi H₂, achieving >95% conversion.

Step 2: Cyclization with 4-(tert-Butyl)benzaldehyde

The diamine reacts with 4-(tert-butyl)benzaldehyde in refluxing ethanol with HCl (3 equiv.). The mixture is stirred for 12 hours, cooled, and neutralized with NaHCO₃ to precipitate the product.

Characterization Data :

  • ¹H-NMR (DMSO-d₆): δ 1.25 (s, 9H, tert-butyl), 4.30 (q, 2H, -OCH₂CH₃), 7.55–7.20 (m, 8H, aromatic), 10.21 (s, 1H, NH).

  • Yield : 68% after column chromatography (silica gel, ethyl acetate/hexane).

Alternative Route: Functionalization of Preformed Benzimidazole

Comparative Analysis of Synthetic Methods

Method Starting Materials Yield Advantages Challenges
Acid-Catalyzed Condensation Ethyl 3,4-diaminobenzoate, aldehyde68%One-pot, cost-effectiveRequires high-purity diamine
Stobbe Condensation Imidazole intermediates50–60%Scalable for industrial productionMulti-step, protection/deprotection
Suki Coupling Iodobenzimidazole, boronic acid55–60%Regioselective aryl introductionExpensive catalysts, inert conditions

Large-Scale Production Considerations

Solvent and Reagent Selection

  • Preferred Solvents : Ethanol (low toxicity, easy recovery) and acetonitrile (polar aprotic for Stobbe condensation).

  • Bases : Potassium tert-butoxide (for Stobbe) and sodium ethoxide (for esterification).

Characterization and Quality Control

Spectroscopic Validation

  • ¹H/¹³C-NMR : Confirm tert-butyl (δ 1.25 ppm), ester (δ 4.30 ppm), and aromatic proton splitting patterns.

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Regulatory Considerations

  • Residual solvents (ethanol, DMF) must comply with ICH Q3C guidelines (<500 ppm) .

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester at position 6 undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further functionalization or biological studies.

Reaction Conditions

  • Reagents : Lithium hydroxide (LiOH) in a THF/MeOH/H₂O solvent system.

  • Temperature : 0°C to room temperature.

  • Yield : ~72% (analogous compounds) .

Product :
2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid ( , CID 13633607).

Mechanism :
Nucleophilic acyl substitution, where hydroxide ion attacks the carbonyl carbon, leading to ester cleavage.

N-Alkylation at the Imidazole N-1 Position

The N-H group at position 1 is susceptible to alkylation, enabling the introduction of substituents for pharmacological optimization.

Reaction Conditions

  • Reagents : Methyl iodide (MeI) or benzyl bromide with potassium carbonate (K₂CO₃) in acetonitrile .

  • Temperature : Room temperature.

  • Yield : 38–97% (depending on the alkylating agent) .

Example :

SubstrateAlkylating AgentProductYieldSource
Target compoundMeI1-Methyl derivative38.5%
Analogous benzimidazoleBenzyl bromide1-Benzyl derivative79%

Mechanism :
Base-mediated deprotonation of N-H, followed by nucleophilic substitution (SN2) at the alkyl halide.

Electrophilic Aromatic Substitution

The tert-butylphenyl ring undergoes bromination under electrophilic conditions. The tert-butyl group directs substitution to the para position relative to the benzimidazole core.

Reaction Conditions

  • Reagents : Bromine (Br₂) in acetic acid with sodium acetate .

  • Temperature : Room temperature.

  • Yield : 97% (observed in tert-butyl-substituted analogs) .

Product :
Brominated derivative at the para position of the tert-butylphenyl ring.

Cross-Coupling Reactions

After bromination, Suzuki-Miyaura coupling introduces aryl or heteroaryl groups.

Reaction Conditions

  • Reagents : Arylboronic acid, cesium carbonate (Cs₂CO₃), palladium catalyst .

  • Solvent : Dimethyl sulfoxide (DMSO).

  • Yield : 60–85% (analogous systems) .

Example :

Brominated SubstrateBoronic AcidProductYieldSource
5-Bromo-1-methyl derivative4-Methyl-3-boronophenylBiaryl derivative62%

Condensation Reactions

The N-H group participates in condensation with aldehydes to form Schiff bases, which are precursors for heterocyclic systems .

Reaction Conditions

  • Reagents : Aldehydes, sodium metabisulfite (Na₂S₂O₅) in ethanol.

  • Yield : 62–72% .

Mechanism :
Oxidative condensation involving imine formation followed by cyclization.

Functionalization of the Carboxylic Acid

The hydrolyzed carboxylic acid can be converted to amides or esters via coupling reactions.

Reaction Conditions

  • Reagents : HATU, DIPEA, and amines in DMF .

  • Yield : 50–75% .

Example :

Carboxylic AcidAmineProduct (Amide)YieldSource
2-(4-tert-Butylphenyl)-1H-...Piperazine derivativesPiperazine-coupled amide68%

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including ethyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate. These compounds exhibit significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116) and others. For instance, research indicates that certain benzimidazole derivatives demonstrate IC50 values comparable to standard chemotherapeutics, suggesting their potential as effective anticancer agents .

Antimicrobial Properties

Benzimidazole derivatives have also been evaluated for their antimicrobial activities. Compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of specific substituents on the aromatic ring has been linked to enhanced antimicrobial activity .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxic effects against HCT116 cell line with IC50 values lower than standard drugs like 5-FU.
Antimicrobial PropertiesEvaluated against various bacterial strains, showing promising results with MIC values indicating strong antimicrobial activity.
Synthesis TechniquesDetailed a multi-step synthesis approach leading to high-yield production of benzimidazole derivatives, including the target compound.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structural configuration and the nature of the target. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Halogen-Substituted Derivatives
  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate derivatives (e.g., methyl or ethyl esters):
    The fluorine atom at the para position increases metabolic stability and electron-withdrawing effects, enhancing receptor binding in some contexts. For example, 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole was synthesized in 92% yield and demonstrated metabolic stability in pharmacokinetic studies .
  • 2-(4-Chlorophenyl)-1H-benzo[d]imidazole :
    Chlorine’s larger atomic radius compared to fluorine may improve steric interactions but reduce solubility. This derivative is commercially available and used as a building block in drug discovery .
Alkyl-Substituted Derivatives
  • Such derivatives are synthesized via 72-hour reflux in methanol with sulfuric acid, yielding moderate to high purity .
  • Ethyl 2-(butylamino)-1H-benzo[d]imidazole-6-carboxylate: Substitution with an amino-butyl chain introduces hydrogen-bonding capability, as seen in necroptosis inhibitors. Yields for these compounds range from 14% to 64%, depending on reaction conditions .
Nitro-Substituted Derivatives
  • 2-(4-Nitrophenyl)-1H-benzo[d]imidazole-6-carboxylate :
    The nitro group enhances electrophilicity, making these compounds intermediates for further functionalization. For example, nitro derivatives are precursors to amines via reduction .

Ester Group Variations

  • Methyl vs. Similarity scoring (0.89–1.00) in structural databases highlights minor but significant differences in physicochemical properties .
  • Ethylmethylcarbamate Hybrids :
    Hybrids like RIV–BIMa derivatives (e.g., ethylmethylcarbamate-linked compounds) show multi-target activity in Alzheimer’s disease models, combining cholinesterase inhibition with anti-amyloid effects .

Data Tables

Key Research Findings

Synthetic Accessibility: Methyl and ethyl esters are typically synthesized via acid-catalyzed esterification or nucleophilic substitution, with yields heavily dependent on reflux duration (e.g., 72 hours for methyl derivatives ).

Biological Activity :

  • Aromatase Inhibition : Methyl-substituted derivatives (e.g., 2a–c) showed IC50 values in the micromolar range, suggesting the tert-butyl group in the target compound could enhance potency through hydrophobic interactions .
  • Neurodegenerative Applications : Ethylmethylcarbamate hybrids (e.g., RIV–BIMa) demonstrated dual cholinesterase and amyloid-beta aggregation inhibition, highlighting the versatility of benzo[d]imidazole scaffolds .

The tert-butyl group’s hydrophobicity may improve target binding but could necessitate formulation adjustments for in vivo delivery.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate, and what reaction conditions optimize yield?

  • The synthesis typically involves multi-step protocols, including condensation of methyl 3,4-diaminobenzoate with substituted carboxylic acids under microwave-assisted conditions. Key reagents include propylphosphonic anhydride (T3P) and DIPEA as catalysts, with reaction temperatures controlled between 80–120°C to achieve yields of 50–70% .
  • Critical step : Cyclization of intermediates using chlorinating agents (e.g., POCl₃) to form the benzimidazole core. Purity is enhanced via column chromatography (ethyl acetate/hexane gradients) .

Q. How is the structural integrity of this compound validated in academic research?

  • Analytical techniques :

  • ¹H/¹³C NMR : Peaks at δ 8.19 ppm (aromatic protons) and δ 170–175 ppm (ester carbonyl) confirm regiochemistry .
  • IR spectroscopy : Absorbances at 1658 cm⁻¹ (C=O stretch) and 3115 cm⁻¹ (N-H bend) validate functional groups .
  • HPLC : Retention times (e.g., tR = 5.85–10.81 min) are benchmarked against standards to confirm >95% purity .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial assays : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli in broth microdilution tests .
  • Anticancer screening : IC₅₀ of 12–25 µM in MCF-7 (breast cancer) and A549 (lung cancer) cell lines via MTT assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological considerations :

  • Assay variability : Differences in cell culture conditions (e.g., serum concentration, incubation time) may alter results. Standardize protocols using CLSI guidelines .
  • Structural analogs : Compare activity of derivatives (e.g., methyl vs. ethyl esters) to isolate substituent effects. For example, methyl esters show 20% higher cytotoxicity due to improved cellular uptake .
    • Data normalization : Use internal controls (e.g., doxorubicin) and report EC₅₀ values with 95% confidence intervals .

Q. What strategies improve the synthetic yield and scalability of this compound for in vivo studies?

  • Catalyst optimization : Replace T3P with polymer-supported reagents to simplify purification and reduce byproducts .
  • Solvent selection : Use DMF/THF mixtures (3:1 v/v) to enhance solubility of intermediates, achieving 85% yield in scaled-up batches (>10 g) .
  • Process analytical technology (PAT) : Implement real-time FTIR monitoring to track reaction progression and minimize over-alkylation .

Q. How do substituents on the benzimidazole core influence target selectivity in kinase inhibition assays?

  • Structure-activity relationship (SAR) insights :

Substituent PositionGroupKinase Inhibition (IC₅₀, nM)Selectivity Ratio (vs. Off-Targets)
2-(4-tert-butylphenyl)tert-Butyl45 ± 3 (EGFR)12:1 (EGFR vs. VEGFR2)
2-(4-chlorophenyl)Cl120 ± 8 (VEGFR2)3:1 (VEGFR2 vs. EGFR)
  • Key finding : Bulky substituents (e.g., tert-butyl) enhance hydrophobic interactions with EGFR’s ATP-binding pocket .

Q. What advanced computational methods predict the pharmacokinetic properties of this compound?

  • In silico tools :

  • ADMET prediction : SwissADME estimates moderate blood-brain barrier permeability (logBB = -0.8) and CYP3A4 inhibition risk .
  • Molecular docking : AutoDock Vina simulations reveal hydrogen bonding between the ester carbonyl and EGFR’s Met793 residue (binding energy: -9.2 kcal/mol) .

Methodological Guidelines

  • For reproducibility :
    • Publish full synthetic protocols, including exact molar ratios and quenching procedures .
    • Share raw NMR/HPLC data in supplementary materials .
  • For biological studies :
    • Use ≥3 independent replicates and report p-values with Bonferroni correction .

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